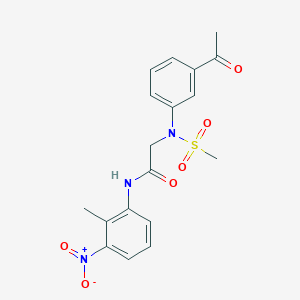
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide, also known as DPC-423, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics, diuretics, and other medicinal purposes. DPC-423 has been found to have potential applications in the fields of neuroscience and cancer research.
作用机制
The mechanism of action of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide involves its interaction with a specific type of ion channel in the brain. This ion channel is known as the transient receptor potential vanilloid 1 (TRPV1) channel. 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been found to inhibit the activity of this channel, which has been linked to pain sensation and inflammation. In cancer cells, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been found to inhibit the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide depend on the specific application and the concentration used. In studies of the TRPV1 channel, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been found to reduce pain sensation and inflammation in animal models. In cancer cells, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been found to inhibit cell growth and induce cell death. However, the effects of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide on normal cells and tissues are not well understood.
实验室实验的优点和局限性
The advantages of using 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the TRPV1 channel and CAIX enzyme. This allows for precise manipulation of these targets without affecting other cellular processes. However, the limitations of using 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide include its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide. In neuroscience, further studies are needed to fully understand the role of the TRPV1 channel in pain sensation and inflammation. In cancer research, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has shown promise as a chemotherapeutic agent, but further studies are needed to optimize its effectiveness and minimize toxicity. Additionally, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has potential applications in other fields, such as metabolic disorders and cardiovascular disease, which warrant further investigation.
合成方法
The synthesis of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-phenoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with ammonia to form 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide with high purity.
科学研究应用
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been studied for its potential use in scientific research. In particular, it has been found to have potential applications in the fields of neuroscience and cancer research. In neuroscience, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been studied for its potential use as a tool to study the role of a specific type of ion channel in the brain. In cancer research, 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been studied for its potential use as a chemotherapeutic agent.
属性
IUPAC Name |
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c19-13-6-11-17(20)18(12-13)25(22,23)21-14-7-9-16(10-8-14)24-15-4-2-1-3-5-15/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQMXHRKHYJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)


![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
